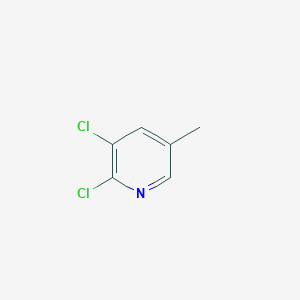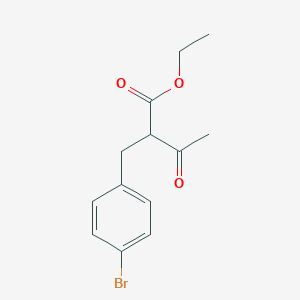
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate
Übersicht
Beschreibung
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can be inferred from its name and similar compounds123.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. The molecular formula of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate is not explicitly mentioned in the searched resources. However, similar compounds like Ethyl (4-bromobenzoyl)acetate have a molecular formula of BrC6H4COCH2CO2C2H51.
Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 2-(4-bromobenzyl)-3-oxobutanoate are not detailed in the searched resources. However, similar compounds may undergo reactions such as the Williamson ether synthesis45.
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate are not explicitly mentioned in the searched resources. However, similar compounds like Ethyl (4-bromobenzoyl)acetate have a refractive index of n20/D 1.5700, a boiling point of 268-269 °C, and a density of 1.432 g/mL at 25 °C1.
Wissenschaftliche Forschungsanwendungen
1. Application in Medicinal Chemistry
- Summary : This compound has been used in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality . These hybrids have shown significant therapeutic importance and have been used in the development of novel antimicrobial drugs .
- Methods : The synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .
- Results : In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .
2. Application in Organic Chemistry
- Summary : Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, a derivative of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate, has been studied .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
3. Application in Biochemistry
- Summary : Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes, have been synthesized .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
4. Application in Thiazole Synthesis
- Summary : Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate is a derivative of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate . Thiazoles are heterocyclic compounds with a five-membered C3NS ring. They are part of many important drugs and useful molecules in medicinal chemistry .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
5. Application in Acryloyl Glycinate Synthesis
- Summary : Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate is a derivative of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate . This compound has been synthesized and studied .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
6. Application in Thiazole Derivative Synthesis
- Summary : Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate is a derivative of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate . This compound has been synthesized and studied .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
The specific safety and hazards associated with Ethyl 2-(4-bromobenzyl)-3-oxobutanoate are not detailed in the searched resources. However, similar compounds may require avoidance of contact with skin and eyes, and appropriate exhaust ventilation at places where dust is formed6.
Zukünftige Richtungen
The future directions of research involving Ethyl 2-(4-bromobenzyl)-3-oxobutanoate are not specified in the searched resources. However, similar compounds have gained significant attention due to their potential applications in scientific research7.
Please note that this analysis is based on the available information and similar compounds. For more accurate and specific information, further research and analysis would be required.
Eigenschaften
IUPAC Name |
ethyl 2-[(4-bromophenyl)methyl]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUNXQLXQNOFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)
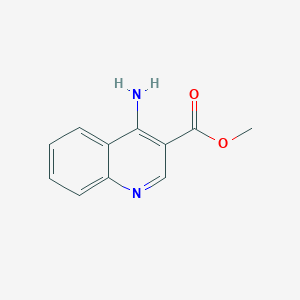


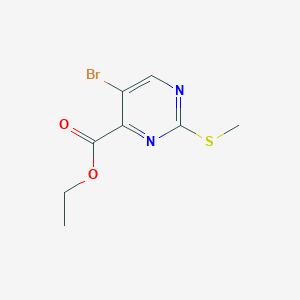
![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)
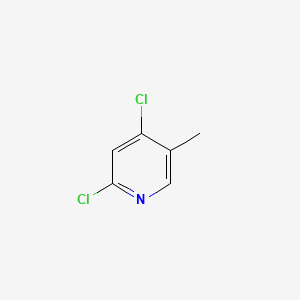

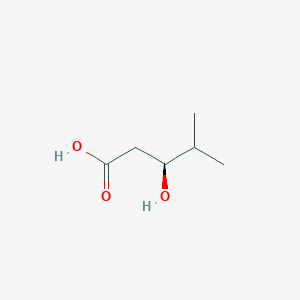
![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)

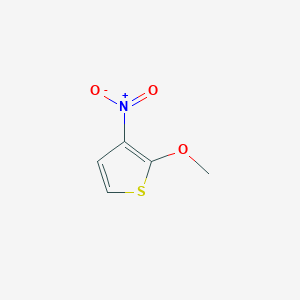
![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)
